{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride
Description
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]piperidin-3-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(2)7-9(8-12)4-3-5-10-6-9;;/h10,12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGUXUHENAFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCNC1)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 4-Piperidone Hydrochloride Hydrate : A common starting material for piperidine derivatives, which can be selectively functionalized.
- N,N-Dimethylformamide (DMF) : Used as a reagent for dimethylaminomethylation (Mannich-type reaction).
- Mesylation Reagents : Methanesulfonyl chloride or equivalents for protecting hydroxyl or amine groups during synthesis.
Stepwise Synthetic Route
Step 1: Mesyl Protection of 4-Piperidone Hydrochloride Hydrate
- The hydroxyl group on 4-piperidone hydrochloride hydrate is protected by mesylation to prevent side reactions during subsequent steps.
- Reaction conditions: Use of methanesulfonyl chloride in an appropriate solvent, under cooling to control reaction rate.
- Outcome: Formation of 3-(dimethylamino)methyne-N-mesylpiperidyl-4-one intermediate with high yield and purity.
Step 2: Dimethylaminomethylation (Aldolization)
- The mesyl-protected piperidone undergoes aldol-type reaction with N,N-dimethylformamide to introduce the dimethylaminomethyl group at the 3-position.
- Reaction conditions: Controlled temperature, typically room temperature to mild heating, with stirring.
- This step is crucial for installing the dimethylaminomethyl substituent.
Step 3: Deprotection and Reduction to Methanol Derivative
- Removal of the mesyl protecting group under acidic or basic conditions to regenerate the free hydroxyl group.
- Reduction of the ketone group (if present) to the corresponding alcohol (methanol group) using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Careful control of reaction conditions is necessary to avoid over-reduction or side reactions.
Step 4: Formation of Dihydrochloride Salt
- The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., methanol or ethanol).
- The dihydrochloride salt precipitates out or can be crystallized by cooling and filtration.
- Drying under vacuum yields the pure {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride.
Reaction Conditions and Solvent Selection
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, base (e.g., triethylamine) | Dichloromethane, chloroform | 0°C to room temperature | Control to avoid over-mesylation |
| Dimethylaminomethylation | N,N-Dimethylformamide | Polar aprotic solvents (DMF, DMSO) | Room temperature to 40°C | Stirring for several hours |
| Deprotection & Reduction | Sodium borohydride or catalytic hydrogenation | Methanol, ethanol | 0°C to room temperature | Slow addition to control reaction rate |
| Salt Formation | HCl gas or aqueous HCl | Methanol, ethanol | 0°C to 30°C | Cooling to precipitate salt |
Purification and Quality Control
- The final dihydrochloride salt is purified by recrystallization from alcohol solvents.
- Particle size reduction techniques such as milling or micronization may be applied to achieve desired solubility and pharmaceutical properties.
- Purity is confirmed by High-Performance Liquid Chromatography (HPLC), with impurity levels (piperidinyl phenol, ester, des-methyl, and metabolite impurities) controlled below 0.1%, preferably below 0.02%.
Research Findings and Industrial Relevance
- The mesyl-protection and dimethylaminomethylation steps provide high yields and are amenable to scale-up for industrial production.
- The process is robust, with flexibility in solvent and reagent choices to optimize cost and environmental impact.
- Use of aqueous ammonia or inorganic bases in methanol solvent systems enhances reaction efficiency and purity.
- Acidification with organic acids such as acetic acid or mineral acids like hydrochloric acid is critical for salt formation and product isolation.
- The process has been patented and validated for pharmaceutical-grade compound production with strict impurity control.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Mesylation of 4-piperidone | Methanesulfonyl chloride, base, DCM | Protected intermediate, high yield |
| Dimethylaminomethylation | N,N-Dimethylformamide, polar aprotic solvent | Introduction of dimethylaminomethyl group |
| Deprotection & Reduction | Sodium borohydride or catalytic hydrogenation | Conversion to hydroxymethyl derivative |
| Salt Formation | HCl in methanol/ethanol, cooling | Formation of dihydrochloride salt |
| Purification | Recrystallization, milling | High purity, controlled particle size |
Chemical Reactions Analysis
Types of Reactions
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities primarily due to its interaction with neurotransmitter systems. Research indicates that it can act on serotonergic receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders. The following are key areas of pharmacological interest:
- Antidepressant Effects : Studies have shown that compounds targeting 5-HT1A receptors can alleviate symptoms of depression. The piperidine structure is conducive to such interactions, making this compound a candidate for antidepressant development .
- Anxiolytic Activity : Similar to its antidepressant properties, {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride has been associated with anxiolytic effects, suggesting potential use in treating anxiety disorders .
Therapeutic Applications
The therapeutic potential of this compound extends beyond mood disorders. Its applications include:
- Pain Management : The compound has been investigated for its ability to modulate pain pathways, potentially serving as an analgesic agent in chronic pain conditions .
- Neurological Disorders : Given its action on neurotransmitter systems, it may have implications for treating cognitive disorders and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Depression and Anxiety : A clinical trial highlighted the efficacy of similar piperidine derivatives in reducing depressive symptoms in patients with major depressive disorder, suggesting that this compound could have comparable effects .
- Research on Pain Modulation : Another study focused on the analgesic properties of compounds structurally related to this compound, demonstrating significant pain relief in animal models .
Mechanism of Action
The mechanism of action of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four structurally related dihydrochloride/hydrochloride salts (Table 1):
Table 1: Structural Comparison
*Note: The reported molecular weight for ’s compound may reflect the free base; dihydrochloride form likely increases this value .
Key Observations:
- Core Rings : The target compound uses a piperidine ring, while analogs employ azetidine (), benzyl alcohol (), or aromatic systems (). Piperidine and azetidine are nitrogen-containing heterocycles, but the smaller azetidine ring may confer distinct conformational and electronic properties .
- Substituents: All compounds feature amino-alcohol motifs (e.g., dimethylamino, hydroxymethyl), which are critical for solubility and receptor interactions. The target compound uniquely combines dimethylamino and hydroxymethyl groups on the same carbon of the piperidine ring.
- Salt Forms : Dihydrochloride salts are common (target compound, ), enhancing water solubility and stability compared to free bases .
Physicochemical Properties
Solubility :
- The dihydrochloride form of the target compound likely exhibits high solubility in acidic aqueous media (pH ≤4), similar to Berotralstat dihydrochloride ().
- Estilefrine Hydrochloride () and UM 762 () are also hydrochloride salts, suggesting comparable solubility profiles .
Molecular Weight :
Biological Activity
{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride (referred to as DMAMP) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of DMAMP, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
DMAMP is characterized by a piperidine ring substituted with a dimethylamino group and a hydroxymethyl group. The dihydrochloride form enhances its solubility, making it suitable for biological assays.
Anticancer Activity
Recent studies have demonstrated that DMAMP exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing the effects of piperidine derivatives, DMAMP showed promising results against human colon cancer cells (HCT116 and HT29), with IC50 values below 4 µM, indicating strong cytotoxic properties .
Table 1: Cytotoxicity of DMAMP against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | < 4 |
| HT29 | < 4 |
| Ca9-22 | 3 |
The mechanism by which DMAMP induces cytotoxicity appears to involve apoptosis and the generation of reactive oxygen species (ROS). In experiments, treatment with DMAMP led to increased caspase 3 activation and mitochondrial membrane depolarization in CEM cells, suggesting that it triggers apoptotic pathways .
Antimicrobial Activity
DMAMP has also been evaluated for its antimicrobial properties. In vitro tests indicated that compounds similar to DMAMP exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported to range from 4.69 to 156.47 µM, demonstrating moderate to good efficacy .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 8.33 |
| Klebsiella pneumoniae | 13.40 |
| Candida albicans | 16.69 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine ring significantly influence the biological activity of compounds related to DMAMP. For example, the introduction of different substituents on the piperidine ring can enhance or diminish cytotoxic effects. Compounds with additional methyl or ethyl groups have shown improved potency at certain receptors .
Table 3: SAR Observations
| Compound Variation | Effect on Activity |
|---|---|
| Methyl substitution at C3 | Increased potency |
| Dimethylamino vs. Methyl | Variable potency |
| Piperazine group | Loss of activity |
Case Studies
- Case Study on Tumor-selective Toxicity : A study investigated several piperidone derivatives, including DMAMP, for their selective toxicity towards tumor cells compared to normal cells. The results indicated that DMAMP had a significantly lower toxicity profile against non-cancerous cells while maintaining high efficacy against cancerous ones .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of DMAMP analogs against various pathogens, revealing that specific structural modifications could enhance their antibacterial properties while reducing cytotoxicity towards human cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via reductive amination of 3-piperidinylmethanol precursors with formaldehyde and dimethylamine, followed by dihydrochloride salt formation. Key intermediates (e.g., free base or Boc-protected derivatives) should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, TLC analysis (e.g., methanol:dichloromethane:aqueous ammonia = 80:20:4) can monitor reaction progress, as demonstrated in similar piperidine-derived syntheses .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Waste should be segregated and disposed via certified chemical waste programs. Experimental protocols for structurally related dihydrochloride salts emphasize avoiding skin contact and ensuring proper ventilation .
Q. How can researchers confirm the purity and stability of this compound under varying storage conditions?
- Methodology : Purity is best assessed via HPLC with UV detection (≥98% purity threshold). Stability studies should include accelerated degradation tests under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and thermal stress (40–60°C). Monitor degradation products using LC-MS. For hygroscopic dihydrochloride salts, store desiccated at –20°C in amber vials to prevent deliquescence .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers of this compound be resolved?
- Methodology : Use chiral chromatography (e.g., Chiralpak® IA/IB columns) or derivatization with chiral resolving agents (e.g., Mosher’s acid). Nuclear Overhauser effect (NOE) experiments in 2D NMR can distinguish axial/equatorial substituents on the piperidine ring. Computational modeling (DFT or molecular mechanics) may predict stable conformers .
Q. What strategies are effective for optimizing yield in large-scale synthesis while minimizing byproducts?
- Methodology : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, switching from methanol to acetonitrile may reduce esterification byproducts. Process analytical technology (PAT) tools, such as in-situ FTIR, can track intermediate formation in real time .
Q. How does the protonation state of the dimethylamino group influence the compound’s solubility and biological activity?
- Methodology : Conduct pH-solubility profiling (pH 1–10) using shake-flask methods. Compare logP values (free base vs. dihydrochloride) to assess lipophilicity. Biological assays (e.g., receptor binding) under controlled pH conditions can correlate protonation with activity. Structural analogs like [(2S,4S)-4-(dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride show pH-dependent solubility shifts .
Q. What analytical techniques are most reliable for detecting trace impurities in this compound?
- Methodology : Use ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering (ELS) for non-UV-active impurities. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Reference standards for common impurities (e.g., unreacted amines) should be synthesized for spiking studies .
Contradictions and Mitigations
- Synthetic Yield Variability : reports TLC-based monitoring, while emphasizes HRMS for intermediate validation. Combining both methods reduces ambiguity in reaction completion .
- Stability Data : Some dihydrochloride salts exhibit hygroscopicity (), whereas others () show no significant degradation under dry storage. Conduct compound-specific stability studies to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
